molecular formula C14H12N2O4 B2991947 3-Nitro-4-(3-toluidino)benzoic acid CAS No. 452088-49-2

3-Nitro-4-(3-toluidino)benzoic acid

Cat. No.: B2991947
CAS No.: 452088-49-2
M. Wt: 272.26
InChI Key: NGWFFJPMUNMSLH-UHFFFAOYSA-N
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Description

3-Nitro-4-(3-toluidino)benzoic acid is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a nitro group at the third position and a toluidino group at the fourth position

Scientific Research Applications

3-Nitro-4-(3-toluidino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(3-toluidino)benzoic acid typically involves the nitration of 4-(3-toluidino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as benzoic acid and 3-toluidine. The process includes:

  • Nitration of benzoic acid to form 3-nitrobenzoic acid.
  • Coupling of 3-nitrobenzoic acid with 3-toluidine under acidic or basic conditions to form the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(3-toluidino)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and toluidino groups, which can direct incoming substituents to specific positions on the aromatic ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

    Reduction: 3-Amino-4-(3-toluidino)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(3-toluidino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the toluidino group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the toluidino group.

    4-(3-Toluidino)benzoic acid: Similar structure but lacks the nitro group.

    3,5-Dinitrobenzoic acid: Contains two nitro groups but lacks the toluidino group.

Uniqueness

3-Nitro-4-(3-toluidino)benzoic acid is unique due to the presence of both the nitro and toluidino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-methylanilino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-3-2-4-11(7-9)15-12-6-5-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWFFJPMUNMSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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